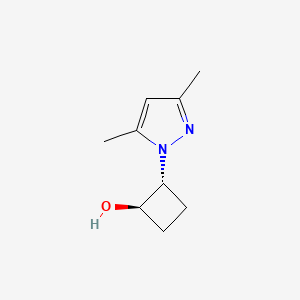

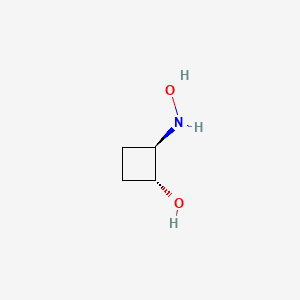

反式-2-(3,5-二甲基-1H-吡唑-1-基)环丁烷-1-醇

描述

The compound “3,5-Dimethylpyrazole” is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . Pyrazole and its derivatives can promote a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme .

Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another example is the synthesis of the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, which was prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .

Molecular Structure Analysis

The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .

Chemical Reactions Analysis

Pyrazole-based ligands have been used in various applications: a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation .

Physical and Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents .

科学研究应用

神经保护剂研究

吡唑啉衍生物,如所讨论的化合物,已显示出作为神经保护剂的潜力。 分子模拟研究表明,这些化合物可以选择性地抑制胆碱酯酶活性,这与帕金森病和其他与年龄相关的疾病等神经系统疾病有关 .

抗利什曼病和抗疟疾药物开发

具有吡唑啉结构的化合物已被评估其抗利什曼病和抗疟疾活性。 分子对接研究证明了某些吡唑啉化合物的较好抗利什曼病活性,并且一些化合物对伯氏疟原虫表现出显着的抑制作用,抑制率高达 90.4% .

有机合成中的催化作用

吡唑基配体,其结构与所讨论的化合物相关,已用于催化活性。 它们表现出优异的性能,特别是在络合物催化儿茶酚氧化为邻苯醌的儿茶酚酶样活性方面 .

合成化学中的还原剂

相关化合物,三(3,5-二甲基-1-吡唑基)硼氢化钾,用作合成化学中的还原剂。 它在合成过程中还原复杂的有机分子方面尤为突出 .

作用机制

Target of Action

Trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, also known as (1R,2R)-2-(3,5-dimethylpyrazol-1-yl)cyclobutan-1-ol, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of these compounds are often the causative agents of these diseases, such as Leishmania strains and Plasmodium strains .

Mode of Action

The interaction of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol with its targets results in significant changes. For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to the active site of the target protein, inhibiting its function and leading to the death of the pathogen.

Biochemical Pathways

For instance, some pyrazole derivatives have been shown to inhibit the growth of Leishmania and Plasmodium species, potentially disrupting their life cycles and preventing the diseases they cause .

Result of Action

The result of the action of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is the inhibition of the growth of Leishmania and Plasmodium species, leading to potential antileishmanial and antimalarial effects . This can result in the clearance of the pathogen from the body and the resolution of the disease symptoms.

未来方向

生化分析

Biochemical Properties

Trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction between trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol and catecholase is facilitated by the coordination of the pyrazole nitrogen atoms with the metal ions in the enzyme’s active site. This coordination enhances the catalytic activity of the enzyme, leading to increased reaction rates.

Additionally, trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol has been found to interact with various proteins and biomolecules, including metal ions such as copper(II), which further modulates its biochemical properties . These interactions are crucial for the compound’s role in biochemical processes, as they influence its stability, reactivity, and overall function.

Molecular Mechanism

For instance, in the case of catecholase, trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol enhances the enzyme’s catalytic activity by stabilizing the transition state of the reaction. This stabilization is achieved through the coordination of the pyrazole nitrogen atoms with the copper(II) ions in the enzyme’s active site . Additionally, the compound’s interaction with other biomolecules can lead to changes in gene expression, further influencing cellular function.

Metabolic Pathways

Trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is involved in various metabolic pathways, particularly those related to oxidative stress and redox regulation. The compound interacts with enzymes such as catecholase, which plays a role in the oxidation of catechol to o-quinone . This interaction influences the metabolic flux and levels of metabolites involved in redox reactions.

属性

IUPAC Name |

(1R,2R)-2-(3,5-dimethylpyrazol-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-5-7(2)11(10-6)8-3-4-9(8)12/h5,8-9,12H,3-4H2,1-2H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJZNJBZJCYRAA-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCC2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1[C@@H]2CC[C@H]2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Dimethyloctahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485310.png)

![4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485312.png)

![1-{[(2-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485315.png)

amino}propanenitrile](/img/structure/B1485316.png)

![Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1485317.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid](/img/structure/B1485319.png)